molecular formula C10H12O2S B7944348 Methyl 3-[(methylthio)methyl]benzoate CAS No. 261924-49-6

Methyl 3-[(methylthio)methyl]benzoate

Cat. No.: B7944348
CAS No.: 261924-49-6
M. Wt: 196.27 g/mol
InChI Key: PSYDMPZAPDTXBE-UHFFFAOYSA-N
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Description

Methyl 3-[(methylthio)methyl]benzoate is an aromatic ester characterized by a benzoate backbone substituted with a methylthio-methyl group at the 3-position. The compound combines a sulfur-containing moiety (methylthio) with an ester functional group, making it structurally distinct from simpler benzoate derivatives.

Properties

IUPAC Name

methyl 3-(methylsulfanylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-10(11)9-5-3-4-8(6-9)7-13-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYDMPZAPDTXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287818
Record name Methyl 3-[(methylthio)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261924-49-6
Record name Methyl 3-[(methylthio)methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261924-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[(methylthio)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The preparation of methyl 3-[(methylthio)methyl]benzoate typically involves the esterification of 3-[(methylthio)methyl]benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

    Thioether Formation: Another method involves the formation of the thioether group by reacting 3-bromomethylbenzoate with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically performed in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of automated systems and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-[(methylthio)methyl]benzoate can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens (chlorine, bromine) and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.

    Substitution: Chlorine, bromine, nitric acid, sulfuric acid as catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Chemistry: Methyl 3-[(methylthio)methyl]benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of thioether-containing molecules on biological systems. It can be used as a model compound to investigate the metabolism and toxicity of thioethers.

Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of methyl 3-[(methylthio)methyl]benzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the thioether group can participate in redox reactions. These interactions can affect various biochemical pathways, depending on the specific application and context.

Comparison with Similar Compounds

Sulfur-Containing Esters

Methyl 3-[(methylthio)methyl]benzoate shares functional similarities with 3-(methylthio)propanoic acid methyl ester and ethyl ester, which are key aroma compounds in pineapples. However, the target compound’s benzoate backbone differentiates it:

  • Volatility and Aroma Contribution: Propanoate esters like 3-(methylthio)propanoic acid methyl ester are highly volatile and contribute fruity notes. For example, concentrations in Tainong No. 4 pineapple pulp reach 622.49 µg·kg⁻¹, far exceeding benzoate derivatives in natural sources . This compound’s bulkier structure may reduce volatility, making it less prominent in natural fragrances but more stable in synthetic applications.

Table 1: Comparison of Sulfur-Containing Esters

Compound Natural Source (Concentration) Key Features
3-(Methylthio)propanoic acid methyl ester Pineapple (up to 622.49 µg·kg⁻¹) High volatility, fruity aroma
This compound Synthetic (no natural data) Aromatic stability, potential drug scaffold

Benzoate Esters with Diverse Substituents

Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate

This indole-substituted benzoate () demonstrates how aromatic substituents influence bioactivity. The indole group may enhance interactions with biological targets (e.g., HIV-1 fusion inhibition), whereas the methylthio-methyl group in this compound could modify solubility or metabolic stability .

Methyl-3,4,5-trimethoxy-2-(nicotinamido)benzamido-benzoate

Isolated from Aspergillus terreus (), this compound’s multi-substituted benzoate structure exhibits neuroprotective activity. Comparatively, this compound’s simpler structure may lack such bioactivity but could serve as a precursor for complex derivatives .

Methyl (S)-4-(2-phenylacetamido)benzoate Derivatives

Pharmacologically active benzoates with ureido groups () highlight the role of substituents in drug design.

Table 2: Structural and Functional Comparison of Benzoate Derivatives

Compound Substituent Key Application/Property
This compound 3-(methylthio)methyl Synthetic intermediate, stability
Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate 3-(indole)methyl Antiviral research
Methyl-3,4,5-trimethoxy-2-(nicotinamido)-benzamido-benzoate Multiple functional groups Neuroprotection

Positional Isomerism in Benzoate Derivatives

The corrigendum in emphasizes the significance of substituent position. Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate differs from the target compound’s 3-substituted structure, which could alter physical properties (e.g., melting point) or reactivity in ester hydrolysis .

Coordination Chemistry and Metal Complexes

discusses 3-methyl benzoate complexes with transition metals. The methylthio-methyl group in this compound could enhance metal-binding capacity via sulfur coordination, offering advantages in catalysis or antimicrobial applications compared to simpler methyl-substituted analogs .

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